(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine
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Overview
Description
(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a morpholine ring, both of which are known for their significant biological and chemical properties. The compound is used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of furan derivatives with morpholine derivatives. One common method involves the use of hydrogen fluoride as a catalyst to facilitate the reaction between furan and methylating agents such as N,N-dimethyl carbonate or methyl magnesium bromide . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various furan and morpholine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Similar in structure but with different substituents on the morpholine ring.
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine: Features a piperidine ring instead of a morpholine ring.
Uniqueness
(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its specific combination of furan and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C11H18N2O2/c1-13-4-6-15-11(9-13)8-12-7-10-3-2-5-14-10/h2-3,5,11-12H,4,6-9H2,1H3 |
InChI Key |
ZEHJUOVGDMPXFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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